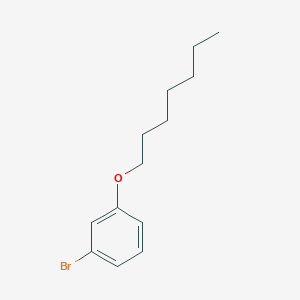

1-Bromo-3-(heptyloxy)benzene

Description

1-Bromo-3-(heptyloxy)benzene is a brominated aromatic compound featuring a heptyl ether substituent at the meta position of the benzene ring. These compounds are typically synthesized via nucleophilic substitution or coupling reactions involving brominated precursors and alkoxy/alkyl halides. Their applications span pharmaceutical intermediates, materials science, and agrochemicals, with the heptyl chain enhancing lipophilicity and influencing solubility in nonpolar solvents .

Properties

IUPAC Name |

1-bromo-3-heptoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXJWARMFKJKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(heptyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(heptyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-(heptyloxy)phenylboronic acid is reacted with a brominating agent .

Industrial Production Methods: Industrial production of 1-Bromo-3-(heptyloxy)benzene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(heptyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The heptyloxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of 3-(heptyloxy)phenyl derivatives.

Oxidation: Formation of heptyloxybenzaldehyde or heptyloxybenzoic acid.

Reduction: Formation of 3-(heptyloxy)benzene.

Scientific Research Applications

1-Bromo-3-(heptyloxy)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Bromo-3-(heptyloxy)benzene involves its interaction with molecular targets through its bromine and heptyloxy substituents. The bromine atom can participate in electrophilic aromatic substitution reactions, while the heptyloxy group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Length : The heptyloxy group in 1-Bromo-3-(heptyloxy)benzene confers higher lipophilicity compared to shorter chains (e.g., hexyloxy in 3f). This impacts solubility, with longer chains favoring organic solvents like hexane or ethyl acetate .

- Substituent Reactivity : Benzyloxy derivatives (e.g., 9d) exhibit enhanced reactivity in cross-coupling reactions due to the electron-donating nature of the benzyl group, whereas alkoxy chains (heptyloxy, hexyloxy) are less reactive but improve steric bulk .

- Spectral Trends : The ¹H NMR chemical shift for the ether-linked –O–CH₂– group typically appears at δ ~4.0–5.1 ppm, with aryl protons resonating at δ 7.2–7.6 ppm. The absence of splitting in the heptyloxy chain’s terminal methyl group (δ ~0.8–1.5 ppm) distinguishes it from branched analogs .

Challenges and Limitations

- Synthetic Complexity : Longer alkyl chains (e.g., heptyl) require stringent purification to remove unreacted starting materials, as seen in the 97% yield of 1-(bromomethyl)-4-(heptyloxy)benzene ().

- Steric Hindrance : Bulky substituents (e.g., cyclohexyloxymethyl in ) reduce reactivity in electrophilic substitution reactions compared to linear alkoxy groups.

Biological Activity

1-Bromo-3-(heptyloxy)benzene is an organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

1-Bromo-3-(heptyloxy)benzene has the molecular formula C13H19BrO and consists of a benzene ring substituted with a bromine atom and a heptyloxy group. The presence of these substituents influences its chemical reactivity and biological interactions.

The biological activity of 1-Bromo-3-(heptyloxy)benzene primarily arises from its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions , while the heptyloxy group enhances hydrophobic interactions with biomolecules. This dual functionality allows the compound to modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-Bromo-3-(heptyloxy)benzene. For instance, it has been tested for cytotoxic effects against several cancer cell lines using the MTT assay. The findings suggest that this compound exhibits selective antiproliferative activity, potentially inducing apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.11 | Induction of apoptosis |

| A549 (Lung) | 11.23 | Cell cycle arrest |

| HeLa (Cervical) | 12.50 | DNA fragmentation |

Antimicrobial Activity

Additionally, 1-Bromo-3-(heptyloxy)benzene has shown antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 62.5 | Gram-positive |

| Escherichia coli | 125 | Gram-negative |

| Pseudomonas aeruginosa | 125 | Gram-negative |

Synthesis Methods

The synthesis of 1-Bromo-3-(heptyloxy)benzene typically involves bromination reactions. One common method includes the bromination of 3-(heptyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Case Studies

Several case studies have highlighted the potential applications of 1-Bromo-3-(heptyloxy)benzene in drug development:

- Study on Anticancer Agents : A study focusing on novel anticancer agents derived from natural products included 1-Bromo-3-(heptyloxy)benzene as a candidate for further evaluation due to its promising cytotoxic properties .

- Antioxidant Properties : Another investigation assessed the antioxidant capabilities of compounds similar to 1-Bromo-3-(heptyloxy)benzene, suggesting that it may play a role in reducing oxidative stress in cells, which is crucial for cancer prevention and treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.